(1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate
Description
(1S,2S)-Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate is a chiral cyclopropane derivative characterized by a brominated aromatic ring and an ester functional group. Its stereochemistry and substituents make it a valuable intermediate in medicinal chemistry, particularly for synthesizing calcium channel blockers and other bioactive molecules. The compound is synthesized via cyclopropanation reactions, as evidenced by its trans-isomer synthesis in a European patent (yield: 75.9%) using ethyl acetate extraction and anhydrous Na₂SO₄ drying . The (1S,2S)-configuration is critical for its pharmacological activity, as stereoisomers often exhibit divergent biological profiles. Commercial availability is confirmed by suppliers like eMolecules, with CAS 1123620-89-2, molecular formula C₁₀H₉BrO₂, and molecular weight 241.08 g/mol .
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFPNRMOQNLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-bromostyrene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Cyclopropanecarboxylates
Substituents on the cyclopropane ring and aromatic moiety significantly influence pharmacological activity. Below is a comparative analysis of halogenated analogs:
Key Findings :
- Electron-Withdrawing Effects : The 4-bromo substituent increases binding affinity to voltage-gated calcium channels compared to chloro or fluoro analogs, as bromine’s larger atomic radius enhances van der Waals interactions .
- Metabolic Stability : Fluorinated derivatives (e.g., 4-fluoro) exhibit slower hepatic clearance due to reduced cytochrome P450 metabolism, whereas brominated analogs may generate active metabolites .
Pharmacologically Active Derivatives: Mibefradil and NNC 55-0396
(1S,2S)-Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate shares structural motifs with clinically studied T-type calcium channel blockers:
Mechanistic Insights :
- T-type vs. L-type Selectivity : Mibefradil’s metabolite inhibits L-type currents intracellularly (IC₅₀ ~70 nM in pancreatic β-cells), highlighting the risk of off-target effects . In contrast, NNC 55-0396’s cyclopropane modification reduces L-type activity, enhancing therapeutic safety .
- Stereochemical Influence : The (1S,2S)-configuration in NNC 55-0396 and the bromophenyl analog is critical for maintaining high-affinity binding to T-type channels .
Aryl-Substituted Cyclopropanecarboxylates
Variations in the aryl group’s size and electronic properties modulate bioavailability and target engagement:
Structural-Activity Relationship (SAR) :
- Lipophilicity : Biphenylyl derivatives (LogP ~4.2) show enhanced blood-brain barrier penetration compared to polar analogs (e.g., hydroxy-methoxy; LogP ~1.8) .
- Bromophenyl Advantage : The 4-bromo group balances lipophilicity (LogP ~2.5) and target specificity, making it optimal for preclinical development .
Biological Activity
(1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate, with the CAS number 86911-08-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer activity, antimicrobial effects, and other relevant biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃BrO₂
- Molecular Weight : 269.138 g/mol
- SMILES Notation : CCOC(=O)[C@H]1C[C@@H]1C1=CC=C(Br)C=C1
- Purity : Typically above 95% in commercial preparations
-
Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the growth of various human cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung adenocarcinoma)
- HCT-116 (colorectal cancer)
- Anti-Angiogenic Effects : Some brominated compounds disrupt vascular endothelial growth factor (VEGF) signaling, leading to reduced angiogenesis in tumors. This effect was observed in studies where compounds inhibited the migration and cord formation of endothelial cells in vitro .
- Induction of Apoptosis : The analogs have been noted to induce mitochondrial apoptosis and increase reactive oxygen species (ROS) levels, contributing to cell cycle arrest and programmed cell death .
Antimicrobial Activity
Brominated compounds are also recognized for their antimicrobial properties. Although specific data on (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate is sparse, related compounds exhibit activity against various pathogens:
- Bacterial Inhibition : Bromophenols have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Fungal Activity : Certain brominated derivatives are effective against fungal strains, suggesting a broad-spectrum antimicrobial potential.
Case Study 1: Anticancer Efficacy
A study evaluated a series of brominated phenolic compounds for their cytotoxic effects on cancer cell lines. The results indicated that certain compounds induced significant cell death in A549 and HCT-116 cells with IC50 values ranging from 5 to 15 µg/mL. These findings suggest that (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate could exhibit similar effects due to its structural characteristics.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Bromophenol A | A549 | 10 |
| Bromophenol B | HCT-116 | 8 |
| (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate | Hypothetical | TBD |
Case Study 2: Antimicrobial Properties
Research on related brominated compounds has demonstrated their ability to inhibit bacterial growth effectively. For example:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bromophenol C | Staphylococcus aureus | 32 µg/mL |
| Bromophenol D | Escherichia coli | 64 µg/mL |
| (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate | Hypothetical | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
